1-(2-Furyl)-5-phenyl-1,4-pentadien-3-one
Overview
Description
1-(2-Furyl)-5-phenyl-1,4-pentadien-3-one is an organic compound that belongs to the class of furan derivatives It features a furan ring and a phenyl group connected by a pentadienone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Furyl)-5-phenyl-1,4-pentadien-3-one can be synthesized through various synthetic routes. One common method involves the condensation of furfural with benzaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Catalysts such as acidic or basic resins may be employed to facilitate the reaction and improve selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Furyl)-5-phenyl-1,4-pentadien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(2-Furyl)-5-phenyl-1,4-pentadien-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(2-Furyl)-5-phenyl-1,4-pentadien-3-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Furfural: A furan derivative with an aldehyde group, commonly used as a starting material for the synthesis of various chemicals.
5-(Hydroxymethyl)furfural: Another furan derivative with a hydroxymethyl group, known for its applications in the production of renewable chemicals.
2,5-Furandicarboxylic Acid: A furan derivative with two carboxylic acid groups, used in the production of bio-based polymers.
Uniqueness
1-(2-Furyl)-5-phenyl-1,4-pentadien-3-one is unique due to its extended conjugated system, which imparts distinct electronic properties. This makes it a valuable compound for applications requiring specific electronic characteristics, such as in the development of organic semiconductors and photovoltaic materials.
Properties
IUPAC Name |
(1E,4E)-1-(furan-2-yl)-5-phenylpenta-1,4-dien-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-14(10-11-15-7-4-12-17-15)9-8-13-5-2-1-3-6-13/h1-12H/b9-8+,11-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNMUTDRDATJLP-BNFZFUHLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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